ethyl 6-methyl-4-pyridin-3-yl-2-sulfanyl-1,4-dihydropyrimidine-5-carboxylate
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Overview
Description
Ethyl 6-methyl-4-pyridin-3-yl-2-sulfanyl-1,4-dihydropyrimidine-5-carboxylate is a heterocyclic compound that features a pyrimidine ring fused with a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-methyl-4-pyridin-3-yl-2-sulfanyl-1,4-dihydropyrimidine-5-carboxylate typically involves the reaction of substituted aldehydes with ethyl acetoacetate and urea in the presence of ethanol and a catalytic amount of hydrochloric acid. The reaction mixture is heated to reflux for several hours to yield the desired product .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-methyl-4-pyridin-3-yl-2-sulfanyl-1,4-dihydropyrimidine-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The pyridine ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-methyl-4-pyridin-3-yl-2-sulfanyl-1,4-dihydropyrimidine-5-carboxylate has several scientific research applications:
Medicinal Chemistry: It has shown potential as a neuroprotective and anti-inflammatory agent.
Biological Studies: The compound is used in studies involving cell viability assays, molecular docking, and enzyme inhibition.
Pharmaceutical Research: It is being explored for its antiviral, anticancer, and antimicrobial activities.
Mechanism of Action
The mechanism of action of ethyl 6-methyl-4-pyridin-3-yl-2-sulfanyl-1,4-dihydropyrimidine-5-carboxylate involves the inhibition of endoplasmic reticulum stress and apoptosis pathways. It also inhibits the NF-kB inflammatory pathway, which is crucial for its anti-inflammatory properties . The compound interacts with molecular targets such as ATF4 and NF-kB proteins, as demonstrated by molecular docking studies .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-(4-substituted phenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate .
- 6-methyl-4-[1-(2-substituted-phenylamino-acetyl)-1H-indol-3-yl]-2-oxo/thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylic acid ethyl esters .
Uniqueness
Ethyl 6-methyl-4-pyridin-3-yl-2-sulfanyl-1,4-dihydropyrimidine-5-carboxylate is unique due to its dual pyrimidine and pyridine ring structure, which imparts distinct chemical and biological properties. Its ability to inhibit specific molecular pathways makes it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
ethyl 6-methyl-4-pyridin-3-yl-2-sulfanyl-1,4-dihydropyrimidine-5-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-3-18-12(17)10-8(2)15-13(19)16-11(10)9-5-4-6-14-7-9/h4-7,11H,3H2,1-2H3,(H2,15,16,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPYRFQAGJBOJFZ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=NC1C2=CN=CC=C2)S)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=C(NC(=NC1C2=CN=CC=C2)S)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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